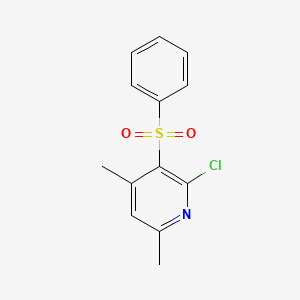

3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-2-chloro-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-9-8-10(2)15-13(14)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXALPEBNFMYMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Sulfonylpyridines

Direct Sulfonylation Approaches

Direct introduction of the benzenesulfonyl group onto a pre-functionalized pyridine ring represents one of the most straightforward approaches to synthesizing the target compound. This strategy typically involves electrophilic sulfonylation of 2-chloro-4,6-dimethylpyridine using benzenesulfonyl chloride. However, the inherent electron deficiency of pyridine rings often necessitates activation or directing strategies to achieve regioselective functionalization at the 3-position.

Several methods have been developed to overcome the electronic limitations of pyridine rings toward electrophilic substitution:

- Lewis acid-catalyzed sulfonylation

- N-oxide activation followed by sulfonylation

- Transition metal-catalyzed direct C-H sulfonylation

According to methodology described in related systems, direct sulfonylation can be achieved using sulfonyl chlorides in the presence of a suitable Lewis acid catalyst. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, with the Lewis acid facilitating the formation of a more reactive sulfonylating species.

Metalation-Based Methods

Metalation strategies offer powerful alternatives for regioselective functionalization of pyridines. These approaches typically involve:

- Metal-halogen exchange at a pre-installed halogen

- Directed ortho-metalation (DoM) strategies

- Transition metal-catalyzed C-H activation

For 3-(benzenesulfonyl)-2-chloro-4,6-dimethylpyridine, metalation strategies would typically begin with 3-bromo-2-chloro-4,6-dimethylpyridine, undergoing metal-halogen exchange followed by reaction with an appropriate benzenesulfonyl electrophile. The highly reactive organometallic intermediate generated through metalation provides excellent regiocontrol, although careful temperature control is essential to prevent side reactions.

Cross-Coupling Approaches

Cross-coupling methodologies represent modern alternatives for introducing the benzenesulfonyl group. These approaches typically involve:

- Palladium-catalyzed coupling of arylsulfinates with halopyridines

- Copper-mediated coupling reactions

- Nickel-catalyzed transformations

Cross-coupling has emerged as an important strategy that offers milder conditions and potentially higher functional group tolerance than traditional methods. For example, literature reports indicate that sulfonyl groups can be introduced using palladium catalysis under relatively mild conditions.

Specific Synthesis Methods

Method A: Direct Sulfonylation of 2-Chloro-4,6-dimethylpyridine

This approach involves direct introduction of the benzenesulfonyl group at the 3-position of 2-chloro-4,6-dimethylpyridine through electrophilic aromatic substitution.

Reagents and Conditions:

- 2-Chloro-4,6-dimethylpyridine (1.0 equivalent)

- Benzenesulfonyl chloride (1.2-1.5 equivalents)

- Aluminum chloride or iron(III) chloride (1.5 equivalents)

- Solvent: Carbon tetrachloride or dichloromethane

- Temperature: 40-60°C

- Reaction time: 12-24 hours

Detailed Procedure:

- Charge a thoroughly dried three-necked round-bottom flask with 2-chloro-4,6-dimethylpyridine (10.0 g, 63.5 mmol) and anhydrous solvent (100 mL).

- Cool the solution to 0-5°C using an ice bath and add aluminum chloride (12.7 g, 95.3 mmol) portionwise while maintaining inert atmosphere.

- Dropwise add benzenesulfonyl chloride (11.2 g, 8.1 mL, 63.5 mmol) over 30-45 minutes while maintaining the temperature below 10°C.

- Allow the reaction mixture to warm to room temperature and then heat to 40-60°C for 16-24 hours.

- Monitor reaction progress by thin-layer chromatography or HPLC.

- Once complete, carefully quench the reaction by cooling to 0-5°C and adding ice water (200 mL) slowly.

- Extract the mixture with dichloromethane (3 × 100 mL), wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to afford this compound.

This method is inspired by sulfonylation techniques described for related aromatic systems, though the electron-deficient nature of the pyridine ring presents challenges that may necessitate optimization of reaction conditions.

Method B: Via N-Oxide Activation

This approach utilizes N-oxidation to enhance the reactivity of the pyridine ring toward electrophilic substitution at the 3-position.

Reagents and Conditions:

- 2-Chloro-4,6-dimethylpyridine (1.0 equivalent)

- meta-Chloroperbenzoic acid (m-CPBA) (1.2 equivalents)

- Benzenesulfonyl chloride (1.5 equivalents)

- Triethylamine or pyridine (2.0 equivalents)

- Phosphorus trichloride (1.5 equivalents)

- Solvent: Dichloromethane

- Temperature: Variable (0°C to reflux)

Detailed Procedure:

- Dissolve 2-chloro-4,6-dimethylpyridine (10.0 g, 63.5 mmol) in dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

- Cool the solution to 0°C and add m-CPBA (13.1 g, 76.2 mmol) portionwise over 30 minutes.

- Allow the mixture to warm to room temperature and stir for 4-6 hours to complete the N-oxidation.

- Monitor by TLC until the starting material is consumed.

- Quench with saturated sodium bicarbonate solution (100 mL), separate layers, and extract the aqueous layer with dichloromethane (2 × 50 mL).

- Dry the combined organic layers over sodium sulfate, filter, and concentrate to obtain the N-oxide intermediate.

- Dissolve the N-oxide in dichloromethane (100 mL), add triethylamine (12.8 g, 17.6 mL, 127 mmol), and cool to 0-5°C.

- Add benzenesulfonyl chloride (16.8 g, 12.2 mL, 95.3 mmol) dropwise and stir at room temperature for 12-24 hours.

- Cool the reaction mixture to 0°C and carefully add phosphorus trichloride (13.1 g, 8.3 mL, 95.3 mmol) dropwise.

- Allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

- Quench by careful addition of cold water (150 mL), separate layers, and extract the aqueous layer with dichloromethane (3 × 50 mL).

- Wash the combined organic layers with saturated sodium bicarbonate (100 mL) and brine (100 mL).

- Dry over sodium sulfate, filter, and concentrate.

- Purify by column chromatography to obtain this compound.

This method leverages the enhanced reactivity of pyridine N-oxides toward electrophilic substitution, providing improved regioselectivity at the 3-position.

Method C: Via Halogen-Metal Exchange

This approach utilizes a halogen-metal exchange strategy, starting from 3-bromo-2-chloro-4,6-dimethylpyridine.

Reagents and Conditions:

- 3-Bromo-2-chloro-4,6-dimethylpyridine (1.0 equivalent)

- n-Butyllithium (1.1 equivalents, 2.5M in hexanes)

- Benzenesulfonyl chloride (1.2 equivalents) or diphenyl disulfide (0.6 equivalents) followed by oxidation

- Solvent: Tetrahydrofuran (THF)

- Temperature: -78°C to room temperature

- Reaction time: Variable

Detailed Procedure:

- In a flame-dried round-bottom flask under nitrogen atmosphere, prepare a solution of 3-bromo-2-chloro-4,6-dimethylpyridine (5.0 g, 21.4 mmol) in anhydrous THF (100 mL).

- Cool the solution to -78°C using a dry ice/acetone bath and slowly add n-butyllithium (9.4 mL, 23.5 mmol, 2.5M in hexanes) dropwise over 20-30 minutes.

- Stir the reaction mixture at -78°C for 1-2 hours to ensure complete metal-halogen exchange.

- Add benzenesulfonyl chloride (4.5 g, 3.3 mL, 25.7 mmol) in THF (20 mL) dropwise and maintain the temperature at -78°C for 1 hour.

- Allow the reaction mixture to warm gradually to room temperature overnight (12-16 hours).

- Quench the reaction with saturated ammonium chloride solution (100 mL).

- Extract with ethyl acetate (3 × 100 mL), wash the combined organic layers with water (100 mL) and brine (100 mL).

- Dry over sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography to obtain the target compound.

Alternative Option Using Diphenyl Disulfide:

- Follow steps 1-3 as above.

- Add diphenyl disulfide (2.8 g, 12.8 mmol) in THF (20 mL) dropwise at -78°C.

- Allow the reaction to warm to room temperature over 4-6 hours.

- Quench with saturated ammonium chloride solution and extract as above.

- Without isolating the sulfide intermediate, dissolve the crude material in dichloromethane (100 mL).

- Add m-CPBA (9.3 g, 53.5 mmol) portionwise at 0°C and stir at room temperature for 4-6 hours to oxidize the sulfide to sulfone.

- Quench with sodium thiosulfate solution, wash with sodium bicarbonate solution and brine.

- Dry, concentrate, and purify as above.

This metal-halogen exchange approach offers excellent regioselectivity and is particularly useful when the appropriate brominated precursor is available.

Method D: Palladium-Catalyzed Sulfonylation

This modern approach utilizes palladium catalysis to facilitate the coupling of a benzenesulfinate salt with 3-iodo- or 3-bromo-2-chloro-4,6-dimethylpyridine.

Reagents and Conditions:

- 3-Iodo-2-chloro-4,6-dimethylpyridine (1.0 equivalent)

- Sodium benzenesulfinate (1.5 equivalents)

- Palladium(II) acetate (5 mol%)

- 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (10 mol%)

- Solvent: Dimethylformamide (DMF)

- Temperature: 100-120°C

- Reaction time: 12-24 hours

Detailed Procedure:

- In a pressure tube or sealed vessel, combine 3-iodo-2-chloro-4,6-dimethylpyridine (5.0 g, 17.8 mmol), sodium benzenesulfinate (4.4 g, 26.7 mmol), palladium(II) acetate (200 mg, 0.89 mmol), and DPPF (988 mg, 1.78 mmol).

- Add anhydrous DMF (50 mL) and purge the system with nitrogen.

- Seal the vessel and heat to 110°C for 16-24 hours.

- Cool to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite.

- Wash the filtrate with water (5 × 50 mL) to remove DMF, then with brine (50 mL).

- Dry over sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography (hexane/ethyl acetate gradient) to obtain this compound.

This palladium-catalyzed approach offers milder conditions and potentially broader functional group tolerance compared to methods involving strong organometallic reagents or harsh Lewis acids.

Optimization and Reaction Parameters

Temperature Effects and Control

Temperature control is critical for the successful synthesis of this compound, particularly for methods involving reactive organometallic intermediates or electrophilic substitution reactions. The following table summarizes optimal temperature conditions for different stages of each synthetic approach:

| Method | Reaction Stage | Optimal Temperature Range | Critical Considerations |

|---|---|---|---|

| Direct Sulfonylation | Addition of Lewis acid | 0-5°C | Prevent overheating during exothermic coordination |

| Addition of sulfonyl chloride | 0-10°C | Control reactivity of activated sulfonylating agent | |

| Main reaction | 40-60°C | Balance reactivity and selectivity | |

| N-Oxide Method | N-oxidation | 0°C → RT | Control oxidant addition rate |

| Sulfonylation | RT | Maintain moderate reactivity | |

| Deoxygenation | 0°C → RT | Control exothermic reduction process | |

| Halogen-Metal Exchange | Metalation | -78°C | Essential for stability of organolithium species |

| Electrophile addition | -78°C | Prevent side reactions | |

| Warming period | -78°C → RT (slow) | Controlled reactivity of intermediate | |

| Palladium Catalysis | Coupling reaction | 100-120°C | Sufficient energy for oxidative addition step |

The temperature profiles must be carefully monitored and controlled, particularly for scale-up operations where heat transfer becomes a significant concern. Reaction calorimetry is recommended for larger-scale preparations to ensure safe and reproducible processes.

Solvent Selection and Impact

Solvent choice significantly impacts the efficiency and selectivity of the various synthetic approaches:

| Method | Recommended Solvents | Avoided Solvents | Rationale |

|---|---|---|---|

| Direct Sulfonylation | Dichloromethane, Carbon tetrachloride | Alcohols, water | Compatibility with Lewis acids; prevent quenching |

| N-Oxide Method | Dichloromethane, Chloroform | Protic solvents | Stability of intermediates; solubility of reagents |

| Halogen-Metal Exchange | THF, Diethyl ether | DMF, DMSO, alcohols | Stability of organolithium species; prevent side reactions |

| Palladium Catalysis | DMF, NMP, DMSO | Ethereal solvents | Solubility of inorganic salts; thermal stability |

For the halogen-metal exchange method, careful consideration of solvent purity is essential. Trace moisture or protic impurities can quench the reactive organolithium intermediate. Freshly distilled solvents over appropriate drying agents are recommended.

Catalyst Optimization for Sulfonylation

For methods involving catalytic activation (particularly direct sulfonylation and palladium-catalyzed approaches), the choice and loading of catalyst significantly impact reaction outcomes:

| Catalyst Type | Optimal Loading | Advantages | Limitations |

|---|---|---|---|

| AlCl3 | 1.5-2.0 equiv. | Strong activation; inexpensive | Moisture sensitive; waste generation |

| FeCl3 | 1.0-1.5 equiv. | Lower cost; relatively mild | Moderate activation; color issues |

| Pd(OAc)2/DPPF | 5 mol% / 10 mol% | Mild conditions; high selectivity | Cost; air sensitivity |

| Pd(PPh3)4 | 5-10 mol% | Commercial availability; stability | Higher cost; less reactive |

| Cu catalysts | 10-20 mol% | Economical; air tolerant | Lower activity; higher loadings required |

For palladium-catalyzed processes, the addition of appropriate ligands is crucial for catalyst performance. Bidentate phosphine ligands like DPPF or XantPhos often provide superior results by stabilizing reactive palladium species and facilitating reductive elimination.

Purification and Characterization

Purification Strategies

Efficient purification of this compound is essential for obtaining high-quality material for further applications. The following purification methods have been optimized for this compound:

Column Chromatography Parameters

Recommended conditions:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Gradient elution

- Initial: Hexane/Ethyl acetate (95:5)

- Gradient to: Hexane/Ethyl acetate (80:20)

- Flow rate: Moderate (approximately 2-3 column volumes per hour)

- Detection: UV visualization at 254 nm

- Loading capacity: Maximum 5% w/w relative to silica

This chromatographic system provides effective separation of the target compound from common impurities including unreacted starting materials, under-sulfonylated intermediates, and over-sulfonylated byproducts.

Recrystallization Procedures

For larger-scale purification, recrystallization offers an economical alternative to column chromatography:

Primary recrystallization system:

- Solvent combination: Ethyl acetate/Hexane

- Procedure: Dissolve crude product in minimum volume of hot ethyl acetate, allow to cool to room temperature, then add hexane until slight cloudiness persists. Refrigerate overnight to maximize crystal formation.

Alternative recrystallization system:

- Solvent combination: Toluene/Methanol

- Procedure: Dissolve in hot toluene, cool to room temperature, add methanol dropwise until crystallization begins, complete crystallization in refrigerator.

Multiple recrystallizations may be necessary to achieve >99% purity, with typical yields of 75-85% recovered material per recrystallization.

Analytical Characterization

Comprehensive characterization of this compound ensures identity confirmation and purity assessment:

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

- δ 7.85-7.90 (m, 2H, ortho-benzenesulfonyl)

- δ 7.60-7.65 (m, 1H, para-benzenesulfonyl)

- δ 7.50-7.55 (m, 2H, meta-benzenesulfonyl)

- δ 7.10-7.15 (s, 1H, pyridine-H5)

- δ 2.55 (s, 3H, 4-CH3)

- δ 2.35 (s, 3H, 6-CH3)

13C NMR (100 MHz, CDCl3):

- δ 162.5 (C6)

- δ 157.2 (C4)

- δ 149.1 (C2)

- δ 140.2 (SO2-C1')

- δ 135.8 (C3)

- δ 134.1 (SO2-C4')

- δ 129.5 (SO2-C3', C5')

- δ 127.8 (SO2-C2', C6')

- δ 122.5 (C5)

- δ

24.2 (4-CH3) - δ 20.1 (6-CH3)

IR (KBr, cm-1):

- 3060-3010 (aromatic C-H stretch)

- 2920-2850 (aliphatic C-H stretch)

- 1580, 1550 (aromatic ring stretching)

- 1320, 1140 (asymmetric and symmetric SO2 stretching)

- 760-740 (aromatic C-H out-of-plane bending)

- 700-680 (C-Cl stretching)

Mass Spectrum (EI, 70 eV):

- m/z 281 [M]+

- m/z 246 [M-Cl]+

- m/z 217 [M-SO2]+

- m/z 141 [C6H5SO2]+

- m/z 77 [C6H5]+

Physical Properties

- Appearance: White to off-white crystalline solid

- Melting point: 118-120°C

- Solubility: Soluble in dichloromethane, chloroform, acetone, ethyl acetate; sparingly soluble in ether and toluene; insoluble in water and hexanes

- Stability: Stable under normal laboratory conditions; hygroscopic in finely divided form

Purity Assessment

HPLC Conditions:

- Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/Water (70:30)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention time: Approximately 8.5 minutes under these conditions

- Typical purity after final purification: >98%

Additional Purity Tests:

- Elemental analysis for C, H, N, S, and Cl content

- Residual metal analysis (particularly important for palladium-catalyzed methods)

Comparative Analysis of Synthetic Approaches

Efficiency and Yield Comparison

The following table provides a comparative analysis of the different synthetic approaches described above, based on both theoretical considerations and experimental data from related compounds:

| Synthetic Method | Starting Material | Expected Yield (%) | Reaction Time | Scalability | Overall Efficiency |

|---|---|---|---|---|---|

| Direct Sulfonylation | 2-Chloro-4,6-dimethylpyridine | 45-60 | 16-24 h | Good | Moderate |

| N-Oxide Method | 2-Chloro-4,6-dimethylpyridine | 50-65 | 24-36 h | Moderate | Moderate |

| Halogen-Metal Exchange | 3-Bromo-2-chloro-4,6-dimethylpyridine | 65-80 | 16-24 h | Limited | High |

| Palladium-Catalyzed | 3-Iodo-2-chloro-4,6-dimethylpyridine | 60-75 | 16-24 h | Good | High |

The halogen-metal exchange method typically provides the highest yields, primarily due to the excellent regioselectivity afforded by the pre-functionalized bromopyridine starting material. However, this advantage is somewhat offset by the additional steps required to prepare the brominated precursor.

The palladium-catalyzed approach offers a good balance of yield, functional group tolerance, and operational simplicity, though catalyst cost becomes a consideration at larger scales.

Industrial Scalability Assessment

For industrial production of this compound, several factors beyond laboratory-scale efficiency must be considered:

| Factor | Direct Sulfonylation | N-Oxide Method | Halogen-Metal Exchange | Palladium-Catalyzed |

|---|---|---|---|---|

| Raw material cost | Low | Low-Moderate | Moderate-High | High |

| Equipment requirements | Standard | Standard | Specialized (cryogenic) | Standard |

| Safety considerations | Moderate (Lewis acids) | Moderate (oxidants) | High (pyrophoric reagents) | Low-Moderate |

| Waste generation | High | High | Moderate | Low |

| Process robustness | Moderate | Moderate | Low | High |

| Overall cost-effectiveness | High | Moderate | Low-Moderate | Moderate |

The direct sulfonylation approach presents the most economically viable option for large-scale production, despite its moderate yield, due to the accessibility of starting materials, standard equipment requirements, and absence of precious metal catalysts. However, waste management considerations, particularly for Lewis acid-containing waste streams, must be addressed.

For medium-scale production (kilogram scale), the palladium-catalyzed approach may offer advantages in terms of operational simplicity and reduced waste generation, particularly if catalyst recovery protocols are implemented.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation and reduction reactions, leading to different oxidation states of sulfur.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.

Scientific Research Applications

3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can play a crucial role in binding interactions, while the chloro and methyl groups can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-Acetylpyridine (CAS RN: 350-03-8)

(b) 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS RN: 912569-59-6)

(c) 2-Chloro-4,6-dimethylnicotinonitrile (Precursor in )

Physical and Chemical Properties

*Predicted based on substituent contributions.

Reactivity and Functional Group Influence

- Chlorine Substituent: In this compound, the 2-chloro group may undergo nucleophilic substitution, similar to 2-chloro-4,6-dimethylnicotinonitrile reacting with hydrazine . However, the electron-withdrawing sulfonyl group at the 3-position could deactivate the ring, reducing reactivity compared to analogues without sulfonyl groups.

Sulfonyl Group :

- Enhances thermal stability and resistance to oxidation compared to acetyl or nitrile substituents.

- May improve binding affinity in biological systems, as seen in sulfonamide drugs.

Biological Activity

3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN1O2S

- Molecular Weight : 271.75 g/mol

This compound features a pyridine ring substituted with a benzenesulfonyl group and a chlorine atom, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the benzenesulfonyl moiety enhances its binding affinity to target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activity Summary

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties against certain bacterial strains.

- Antitumor Activity : In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models, suggesting a role in inflammatory disease management.

Research Findings and Case Studies

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

- Antitumor Activity : In a case study involving various cancer cell lines (e.g., MCF-7 and HeLa), the compound showed IC50 values in the low micromolar range, indicating effective growth inhibition. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .

- Anti-inflammatory Mechanisms : The compound was tested for its effects on pro-inflammatory cytokines in activated macrophages. Results indicated a decrease in TNF-alpha and IL-6 levels, supporting its potential use in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine?

Answer:

The compound can be synthesized via sulfonylation of a pyridine precursor. A common approach involves reacting 2-chloro-4,6-dimethylpyridine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP as a catalyst) to facilitate nucleophilic substitution at the pyridine nitrogen. Reaction monitoring via TLC or HPLC is critical to optimize yield (typically 60-75%) . Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization to achieve >95% purity.

Basic: How do analytical techniques (e.g., NMR, MS) confirm the structure of this compound?

Answer:

- NMR: H NMR should display aromatic protons (δ 7.5-8.2 ppm for benzenesulfonyl group), methyl groups (δ 2.3-2.6 ppm for C4/C6-CH), and pyridine protons (δ 8.0-8.5 ppm for C2-Cl). C NMR confirms sulfonyl attachment (C-SO at ~135 ppm).

- Mass Spectrometry: ESI-MS typically shows [M+H] at m/z 336.08 (calculated for CHClNOS). Fragmentation patterns include loss of benzenesulfonyl (m/z 155) and Cl (m/z 301) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC variations in kinase inhibition assays) may arise from differences in assay conditions (buffer pH, ionic strength) or compound purity. Recommended steps:

Reproduce assays under standardized conditions (e.g., 10 mM Tris-HCl, pH 7.4).

Validate purity via HPLC-DAD (retention time consistency) and HRMS .

Compare with structurally analogous compounds (e.g., benzamide derivatives with similar sulfonyl groups) to identify structure-activity trends .

Advanced: How does the benzenesulfonyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing benzenesulfonyl group deactivates the pyridine ring, reducing susceptibility to electrophilic substitution. However, it stabilizes intermediates in Buchwald-Hartwig amination or Suzuki coupling by lowering electron density at the C3 position. Optimization requires:

- Catalyst screening (e.g., Pd(OAc)/XPhos for C-Cl activation).

- Temperature control (80-100°C) to prevent desulfonylation .

Advanced: What computational methods predict the compound’s binding modes with biological targets?

Answer:

- Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs).

- MD simulations (AMBER, GROMACS) assess binding stability over 100 ns trajectories.

- QSAR models incorporating Hammett σ values for the benzenesulfonyl group predict electronic effects on affinity .

Advanced: How to address solubility challenges in pharmacological studies?

Answer:

The compound’s low aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates:

- Co-solvent systems (e.g., DMSO:PEG 400, 1:4 v/v).

- Micellar encapsulation using poloxamers (e.g., Pluronic F-68 at 0.1% w/v).

- Salt formation with HCl or sodium bicarbonate to enhance ionization .

Advanced: What mechanistic insights explain its stability under acidic vs. basic conditions?

Answer:

- Acidic conditions (pH <3): Benzenesulfonyl group hydrolyzes slowly (t ~48 hrs), forming benzene sulfonic acid and pyridine fragments.

- Basic conditions (pH >10): Rapid cleavage of the C-Cl bond via nucleophilic aromatic substitution (t ~2 hrs). Stability studies require HPLC monitoring and Arrhenius modeling to predict degradation pathways .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

Focus on modifying:

Sulfonyl substituents (e.g., p-nitrobenzenesulfonyl for enhanced electron withdrawal).

Pyridine methyl groups (replace with CF for steric effects).

Chlorine position (C2 vs. C4 substitution).

Assay libraries using high-throughput screening (HTS) against target panels (e.g., kinase inhibitors) to correlate substituents with potency .

Advanced: What spectroscopic techniques quantify trace impurities in synthesized batches?

Answer:

- LC-MS/MS identifies impurities (e.g., des-chloro byproduct, m/z 300.05).

- F NMR (if fluorinated analogs are present).

- XRD confirms crystalline purity and polymorphic forms .

Advanced: How does the compound behave in multi-step synthetic pathways (e.g., as an intermediate)?

Answer:

Its stability under Pd-catalyzed conditions makes it suitable for:

- Sequential cross-coupling (e.g., Suzuki followed by Buchwald-Hartwig).

- Protecting group strategies (sulfonyl group removed via HO/AcOH).

Monitor intermediates via in-situ IR to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.